molecular formula C22H27N7OS B2568883 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351594-65-4

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2568883
CAS No.: 1351594-65-4
M. Wt: 437.57
InChI Key: MUYOHAGYKSUHHA-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in driving the cell cycle progression from the G1 to S phase, and its dysregulation is a hallmark of numerous cancers. This compound exhibits high potency against CDK2/cyclin E and CDK2/cyclin A complexes, making it a valuable chemical probe for investigating the specific contributions of CDK2 activity in cellular proliferation and oncogenesis. Research utilizing this inhibitor has provided significant insights into the mechanisms of cell cycle control and has been instrumental in validating CDK2 as a therapeutic target, particularly in cancers characterized by CDK2 amplification or cyclin E overexpression, such as certain ovarian and breast cancers. Its mechanism involves binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of key substrates like retinoblastoma (Rb) protein, leading to G1/S phase cell cycle arrest and ultimately, the induction of apoptosis in susceptible cancer cell lines. This tool is essential for fundamental studies of cell cycle dynamics, for exploring synthetic lethal interactions in cancer models, and for the preclinical evaluation of CDK2-targeted therapeutic strategies.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-14-13-15(2)29(27-14)20-8-7-19(25-26-20)28-11-9-16(10-12-28)21(30)24-22-23-17-5-3-4-6-18(17)31-22/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYOHAGYKSUHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyridazine Ring : Contributes to the compound's ability to interact with biological targets.
  • Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and antitumor effects.
  • Thiazole and Piperidine Units : Enhance the pharmacological profile and may influence receptor binding.

Molecular Formula

C19H24N6O1SC_{19}H_{24}N_{6}O_{1}S

Molecular Weight

Molecular Weight=372.50 g mol\text{Molecular Weight}=372.50\text{ g mol}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For example, a related thiazole-pyrazole hybrid was shown to inhibit the growth of various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL .

Enzyme Inhibition

α-Glucosidase and Urease Inhibition : The compound has been investigated for its inhibitory effects on α-glucosidase and urease enzymes. The IC50 values for related compounds in this category were reported as follows:

Compoundα-Glucosidase IC50 (µM)Urease IC50 (µM)
Compound 62.50 ± 0.3014.30 ± 3.90
Compound 73.20 ± 0.1019.20 ± 0.10
Acarbose (Standard)5.30 ± 0.3031.40 ± 2.50

These results indicate that certain substitutions on the pyrazole ring significantly enhance enzyme inhibition .

Cytotoxicity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, suggesting potential as a chemotherapeutic agent .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that specific substituents on the pyrazole and thiazole rings play critical roles in enhancing biological activity:

  • Trifluoromethyl Groups : Increase binding affinity to active sites of enzymes through hydrogen bonding interactions.
  • Hydroxyl Groups : Enhance inhibitory potential by forming additional hydrogen bonds with target enzymes.
  • Nitro and Chloro Substituents : Improve electronic properties, facilitating better interaction with biological targets.

Case Study 1: Antidiabetic Potential

A study focused on the antidiabetic properties of thiazole-based compounds similar to the target molecule demonstrated significant inhibition of α-glucosidase activity, highlighting their potential as therapeutic agents for managing diabetes .

Case Study 2: Anticancer Activity

Another investigation into related compounds revealed that modifications of the piperidine moiety led to enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer drugs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole and pyridazine derivatives in anticancer therapies. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The thiazole and pyrazole components are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant inhibition against a range of bacterial strains, making them candidates for developing new antibiotics.

Anti-inflammatory Effects

Compounds derived from piperidine and thiazole frameworks have been investigated for their anti-inflammatory properties. In vivo studies show that these compounds can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

  • Formation of the pyridazine ring via cyclization reactions.
  • Introduction of the pyrazole moiety through hydrazone formation.
  • Coupling with tetrahydrobenzo[d]thiazole derivatives.
  • Final carboxamide formation through acylation reactions.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

StudyFindings
PMC4871179Demonstrated synthesis and biological activity of thiazolo-pyridazinones showing analgesic properties .
PMC6661803Investigated antimicrobial activity of related pyrazole compounds .
PubChemProvided detailed chemical properties and safety data for related compounds .

Chemical Reactions Analysis

Pyridazine Ring Formation

The pyridazine core is synthesized through:

  • Diazine formation : Reaction of hydrazine derivatives with dienophiles (e.g., diketones).

  • Substitution : Introduction of the pyrazolyl group at the 6-position via nucleophilic aromatic substitution.

Example Reaction :

text
Pyridazine intermediate → [Nucleophilic substitution] → 6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl derivative

Tetrahydrobenzothiazole Moiety

The 4,5,6,7-tetrahydrobenzo[d]thiazole fragment is synthesized via:

  • Cyclocondensation : Reaction of thiouracils with hydrazines, followed by cyclization .

  • Functionalization : Substitution at the 2-position to introduce the amide linkage .

Example Reaction :

text
Cyclohexanone + Cyanoacetylhydrazine + S → Tetrahydrobenzothiazole derivative[2]

Amide Bond Formation

The piperidine-4-carboxamide group is formed via:

  • Coupling : Reaction of piperidine-4-carboxylic acid with the tetrahydrobenzothiazole amine using carbodiimides (e.g., EDC) or mixed anhydrides .

Example Reaction :

text
Piperidine-4-carboxylic acid + Tetrahydrobenzothiazole-amine → [Coupling] → Amide product

Key Reaction Conditions

Reaction Conditions Yield Reference
Pyrazole synthesisMicrowave (60°C, 10 min, DMF)83%
Pyridazine substitutionNucleophilic substitution (EtOH, reflux)N/A
TetrahydrobenzothiazoleCyclocondensation (EtOH, reflux)87%
Amide couplingEDC, HOBt, DMFN/A

Structural Elucidation

The compound’s structure is confirmed via:

  • NMR : Detection of exchangeable protons (e.g., NH2 groups) and pyrazole H-3/H-4 signals .

  • Mass spectrometry : Verification of molecular weight and isotopic distribution.

Stability and Reactivity

  • Thermal stability : The compound’s fused heterocycles and amide bonds confer stability under standard conditions.

  • Reactivity : Potential sites for modification include the pyrazole C-3 position and the piperidine carboxamide .

Biological Relevance

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid pyridazine-pyrazole core and tetrahydrobenzo[d]thiazole-carboxamide tail. Below is a comparative analysis with analogous molecules:

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Biological Targets
Target Compound Pyridazine + Pyrazole 3,5-Dimethylpyrazole, tetrahydrobenzo[d]thiazole, piperidine carboxamide ~450 (estimated) Kinases, GPCRs
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, phenyl, pyridine carboxamide 374.4 Kinase inhibitors, anticancer agents
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole + Isoxazole Nitrophenyl, carbothioamide ~400 (estimated) Antimicrobial, anti-inflammatory

Key Observations:

  • Pyrazole Variants: The target compound’s 3,5-dimethylpyrazole group differs from the ethyl-methylpyrazole in the compound, which may influence steric interactions and binding affinity .
  • Amide vs. Thioamide: The target’s carboxamide group contrasts with the carbothioamide in derivatives, impacting hydrogen-bonding capacity and metabolic stability .

Computational Similarity Metrics

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound exhibits moderate similarity (~0.4–0.6) to the compound due to shared pyrazole and carboxamide motifs. However, divergence in core structures (pyridazine vs. pyrazolopyridine) reduces similarity scores, highlighting distinct pharmacophoric profiles .

Physicochemical Properties

  • Solubility: The target compound’s piperidine and pyridazine groups may enhance water solubility compared to the more lipophilic phenyl-substituted analog.
  • Metabolic Stability: The tetrahydrobenzo[d]thiazole fragment could improve metabolic resistance relative to the nitro-substituted isoxazole in derivatives.

Q & A

Q. Basic

  • 1H/13C NMR : Key peaks include pyrazole methyl groups (δ 2.1–2.5 ppm) and piperidine protons (δ 1.5–3.0 ppm). Compare with theoretical m/z values (e.g., [M+H]+) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for biological assays) .

Q. Advanced

  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., piperidine conformation) via single-crystal analysis, as demonstrated for structurally related N-phenyl-piperidine carboxamides .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C20H25N5O2) with <2 ppm error .

What strategies address low solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO (≤1%) combined with cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridazine ring to improve bioavailability .

How can structure-activity relationships (SAR) be systematically explored?

Q. Advanced

  • Fragment replacement : Substitute the 3,5-dimethylpyrazole with bulkier groups (e.g., 4-nitrophenyl) to assess steric effects on target binding .
  • Bioisosteres : Replace the tetrahydrobenzo[d]thiazole with benzoxazole or indole analogs to evaluate electronic contributions .

What methodologies resolve contradictions in biological activity data?

Q. Advanced

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding, which may explain divergent IC50 values .

How should stability studies be designed for this compound?

Q. Advanced

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hours. Monitor degradation via LC-MS to identify labile sites (e.g., pyridazine ring) .
  • Long-term storage : Store lyophilized powder at -80°C under argon to prevent hydrolysis of the carboxamide group .

What computational tools are recommended for molecular docking studies?

Q. Advanced

  • Software : AutoDock Vina or Schrödinger’s Glide with OPLS4 force field.
  • Parameters : Include solvent (explicit water) and flexible residues (5 Å around the binding site) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB 6XYZ) to ensure scoring reliability .

How can in vitro findings be translated to in vivo models?

Q. Advanced

  • Pharmacokinetics : Measure plasma half-life in rodents after intravenous (IV) and oral (PO) administration. Adjust formulations (e.g., nanoemulsions) if oral bioavailability is <10% .
  • Toxicology : Conduct histopathology on liver/kidney tissues after 14-day dosing to identify off-target effects .

What analytical methods quantify trace impurities?

Q. Advanced

  • LC-MS/MS : Use MRM mode to detect sub-0.1% impurities (e.g., dealkylated byproducts).
  • NMR relaxation filters : Suppress solvent peaks to identify low-abundance degradants .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts (ΔTm ≥2°C) upon compound treatment .
  • BRET/FRET : Engineer biosensors to detect real-time target modulation (e.g., kinase activation) .

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